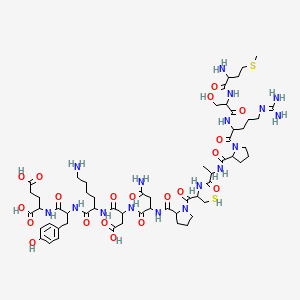

H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 est un peptide synthétique composé d’une séquence d’acides aminés DL. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. La présence de formes D et L d’acides aminés dans la séquence peut conférer des propriétés uniques au peptide, faisant de lui un sujet de recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : à la résine.

Déprotection : du groupe α-amino de l’acide aminé.

Couplage : du prochain acide aminé en utilisant des réactifs de couplage tels que HBTU ou DIC.

Répétition : des étapes de déprotection et de couplage jusqu’à l’obtention de la séquence souhaitée.

Clivage : du peptide de la résine et élimination des groupes protecteurs de la chaîne latérale en utilisant un cocktail de clivage (par exemple, à base de TFA).

Méthodes de production industrielle

La production industrielle de ce peptide peut impliquer des synthétiseurs peptidiques automatisés capables de gérer la synthèse à grande échelle avec une efficacité et une reproductibilité élevées. L’utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le composé H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde ou méthionine sulfone.

Réduction : Les ponts disulfure (s’ils sont présents) peuvent être réduits en thiols libres.

Substitution : Les résidus d’acides aminés peuvent être substitués par d’autres acides aminés pour modifier les propriétés du peptide.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, acide performique.

Agents réducteurs : Dithiothréitol (DTT), tris(2-carboxyéthyl)phosphine (TCEP).

Réactifs de substitution : Dérivés d’acides aminés, réactifs de couplage.

Principaux produits

Produits d’oxydation : Méthionine sulfoxyde, méthionine sulfone.

Produits de réduction : Groupes thiol libres provenant de ponts disulfure.

Produits de substitution : Peptides modifiés avec des séquences d’acides aminés modifiées.

Applications de la recherche scientifique

Le composé This compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Étudié pour son rôle dans les interactions protéine-protéine et la spécificité enzyme-substrat.

Médecine : Exploré pour son potentiel en tant que peptide thérapeutique dans le développement de médicaments.

Industrie : Utilisé dans le développement de matériaux à base de peptides et de biosenseurs.

Applications De Recherche Scientifique

The compound H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential as a therapeutic peptide in drug development.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mécanisme D'action

Le mécanisme d’action de H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 dépend de sa séquence et de sa structure spécifiques. Le peptide peut interagir avec des cibles moléculaires telles que des enzymes, des récepteurs ou d’autres protéines, conduisant à divers effets biologiques. La présence de formes D et L d’acides aminés peut influencer l’affinité de liaison et la spécificité du peptide.

Comparaison Avec Des Composés Similaires

Composés similaires

H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Ile-Gly-DL-Leu-DL-Met-NH2 : Séquence similaire, mais avec de la L-isoleucine au lieu de xiIle.

H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-Val-Gly-DL-Leu-DL-Met-NH2 : Séquence similaire, mais avec de la valine au lieu de xiIle.

Unicité

L’aspect unique de H-DL-Asp-DL-Glu-DL-Pro-DL-Asn-DL-Ser-DL-Asp-DL-Gln-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 réside dans la présence de xiIle, qui peut conférer des propriétés structurelles et fonctionnelles distinctes par rapport aux peptides avec des acides aminés standard.

Propriétés

IUPAC Name |

5-[2-[[4-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[(2-amino-3-carboxypropanoyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZMQDCUUFWNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

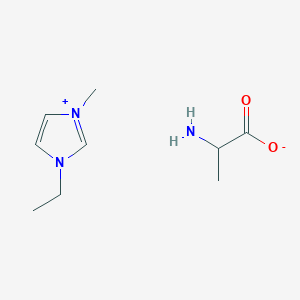

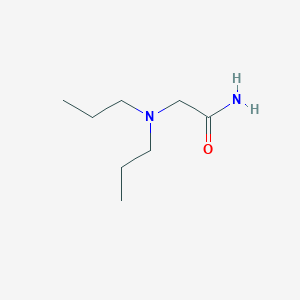

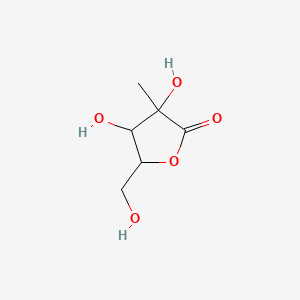

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H89N15O21S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108314.png)

![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)

![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)

![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)

![3-(4-Isopropylphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12108353.png)